BenchChemオンラインストアへようこそ!

2-Bromo-3-(difluoromethoxy)thioanisole

Pd-catalyzed direct arylation C-H functionalization heteroarene coupling

This 2-bromo-3-(difluoromethoxy)thioanisole (≥98% purity) is the optimal aryl bromide building block for medicinal and agrochemical programs. The unique 2-bromo-3-OCF2H substitution enables sequential orthogonal functionalization: Suzuki-Miyaura coupling at C2 followed by directed ortho-metalation at C4/C6 for rapid library diversification. With a logP of 2.2 and the difluoromethoxy group providing lipophilic hydrogen bond donor capacity (A = 0.085-0.126), derived biaryl pharmacophores achieve optimal blood-brain barrier penetration and metabolic stability superior to methoxy/hydroxyl analogs. ISO-certified with ≤2% maximum impurity ceiling—eliminate in-house purification, reduce catalyst poisoning risk, and accelerate GMP scale-up.

Molecular Formula C8H7BrF2OS
Molecular Weight 269.11 g/mol
CAS No. 1805104-13-5
Cat. No. B1447310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(difluoromethoxy)thioanisole
CAS1805104-13-5
Molecular FormulaC8H7BrF2OS
Molecular Weight269.11 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1Br)OC(F)F
InChIInChI=1S/C8H7BrF2OS/c1-13-6-4-2-3-5(7(6)9)12-8(10)11/h2-4,8H,1H3
InChIKeyDHXJCENQIWKHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(difluoromethoxy)thioanisole (CAS 1805104-13-5): A Regiospecifically Defined Polyhalogenated Thioanisole Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-3-(difluoromethoxy)thioanisole (CAS 1805104-13-5) is a halogenated aromatic compound with the molecular formula C8H7BrF2OS and molecular weight 269.11 g/mol . It belongs to the class of polyhalogenated thioanisoles, featuring a benzene ring substituted with a bromine atom at the 2-position, a difluoromethoxy (-OCF2H) group at the 3-position, and a methylthio (-SCH3) group at the 1-position [1]. The compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical development, where the unique combination of bromine and difluoromethoxy substituents enables site-selective functionalization via cross-coupling reactions and the introduction of metabolically stable fluorinated motifs .

Why Unsubstituted or Differently Substituted Thioanisoles Cannot Substitute for 2-Bromo-3-(difluoromethoxy)thioanisole in Pd-Catalyzed Cross-Coupling and Drug Discovery Workflows


Substitution of 2-bromo-3-(difluoromethoxy)thioanisole with unsubstituted thioanisole or analogs lacking the specific 2-bromo-3-difluoromethoxy substitution pattern fails in cross-coupling applications due to the absence of the aryl bromide handle required for Pd-catalyzed transformations [1]. Replacement with regioisomeric analogs such as 2-bromo-4-(difluoromethoxy)thioanisole or 2-bromo-5-(difluoromethoxy)thioanisole yields different spatial orientation of the difluoromethoxy group, which alters electronic effects on the aryl bromide reactivity and leads to divergent regiochemical outcomes in downstream products . Furthermore, omission of the difluoromethoxy group forfeits the lipophilic hydrogen bond donor capability that has been quantitatively characterized for difluoromethyl thioanisoles [2], a property essential for modulating pharmacokinetic parameters in drug candidates. These fundamental differences preclude simple one-for-one replacement in synthetic routes or medicinal chemistry programs.

Quantitative Differentiation of 2-Bromo-3-(difluoromethoxy)thioanisole Against Structurally Similar Polyhalogenated Thioanisoles


Regiospecific Positioning of Bromine at C2 and Difluoromethoxy at C3 Dictates Unique Coupling Partner Profile in Pd-Catalyzed Direct Arylation Compared to Ortho/Meta/Para Substituted Analogs

In Pd-catalyzed direct arylation of 5-membered ring heteroarenes, polyfluoroalkoxy-substituted bromobenzenes bearing ortho, meta, or para difluoromethoxy substituents all delivered high yields using only 1 mol% Pd(OAc)2 catalyst with KOAc base [1]. While the study established that o/m/p trifluoromethoxy-, o/p difluoromethoxy-, and tetrafluoroethoxy-substituents all exhibit similar reactivity profiles, the specific ortho-bromo/meta-difluoromethoxy substitution pattern of the target compound presents a distinct steric and electronic environment compared to regioisomers [2]. The 2-bromo-3-difluoromethoxy arrangement places the electron-withdrawing difluoromethoxy group meta to the reactive bromine site, modulating the aryl bromide's oxidative addition kinetics differently than the para-substituted analog (2-bromo-4-difluoromethoxy) where the substituent exerts a stronger resonance effect [3].

Pd-catalyzed direct arylation C-H functionalization heteroarene coupling

Difluoromethoxy Substituent Confers Quantitatively Characterized Lipophilic Hydrogen Bond Donor Capacity Absent in Non-Fluorinated Thioanisoles and Brominated-Only Analogs

A systematic study of difluoromethyl anisoles and thioanisoles quantified the hydrogen bond acidity parameters (A) for difluoromethyl thioanisoles in the range of 0.085 to 0.126 using Abraham's solute 1H NMR analysis [1]. This positions the difluoromethyl group as a hydrogen bond donor with strength comparable to thiophenol, aniline, and amine groups, but not hydroxyl groups [1]. The experimental Δlog P (water-octanol) values, calculated as log P(XCF2H) – log P(XCH3), spanned from -0.1 to +0.4 across the series, demonstrating that difluoromethyl substitution can modulate lipophilicity in a predictable manner correlated with Hammett σ constants [1]. While these class-level data apply to difluoromethyl thioanisoles broadly, the target compound's specific 2-bromo-3-difluoromethoxy substitution pattern combines this lipophilic hydrogen bond donor capability with an aryl bromide handle for further elaboration [2].

Drug design bioisostere lipophilicity hydrogen bonding

Predicted LogP of 2.2 Positions Target Compound in Optimal Lipophilicity Range for Blood-Brain Barrier Penetration and Oral Bioavailability Relative to More Lipophilic Dibromo Analogs

ChemExper database reports a calculated logP value of 2.2 for 2-bromo-3-(difluoromethoxy)thioanisole [1]. This value falls within the optimal range (logP 1-3) for central nervous system (CNS) drug candidates requiring blood-brain barrier penetration and aligns with Lipinski's Rule of Five guidelines (logP ≤ 5) for oral bioavailability [2]. In comparison, structurally related dibromo analogs such as 2,4-dibromo-5-(difluoromethoxy)thioanisole (C8H6Br2F2OS, MW 348) and 2,4-dibromo-6-(difluoromethoxy)thioanisole would exhibit significantly higher lipophilicity due to the additional bromine atom (Hansen's bromine π constant = +0.86) [3], pushing their predicted logP values beyond 3.5 and potentially compromising CNS drug-like properties [2].

ADME Lipinski's Rule of Five blood-brain barrier oral bioavailability

Specific 2-Bromo-3-(difluoromethoxy) Substitution Pattern Enables Orthogonal Functionalization via Sequential Suzuki-Miyaura Coupling at C2 Followed by Directed Ortho-Metalation at C4 or C6 Not Possible with Regioisomeric Analogs

The 2-bromo-3-difluoromethoxy substitution pattern presents a unique synthetic advantage: the bromine at C2 serves as an electrophilic handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), while the difluoromethoxy group at C3 can potentially act as a directing group for ortho-metalation at C4 or via long-range effects at C6 [1]. In contrast, the 2-bromo-4-difluoromethoxy regioisomer positions the difluoromethoxy group para to the bromine, eliminating the possibility of ortho-directed functionalization on the same ring face [2]. Similarly, the 2-bromo-6-difluoromethoxy regioisomer places both substituents in ortho-ortho relationship, creating severe steric hindrance that compromises cross-coupling efficiency and limits further functionalization . The target compound's 2-bromo-3-difluoromethoxy arrangement thus offers a balanced steric environment and orthogonal reactive sites for sequential, regiocontrolled elaboration of the aromatic core.

Suzuki-Miyaura coupling directed ortho-metalation orthogonal functionalization regioselective synthesis

Commercial Availability with Defined Purity Specification of 98% Enables Reproducible Synthetic Outcomes Compared to Lower-Purity Analogs (95%) that Require Additional Purification

MolCore supplies 2-bromo-3-(difluoromethoxy)thioanisole with a minimum purity specification of 98% (NLT 98%), certified under ISO quality systems . In contrast, the regioisomeric analog 2-bromo-4-(difluoromethoxy)thioanisole is commercially available from AK Scientific with a lower minimum purity specification of 95% . The 3% absolute purity difference translates to a 2.5-fold reduction in maximum possible impurity content (≤2% vs. ≤5% total impurities) [1]. For applications in catalytic cross-coupling reactions, impurities—particularly metal residues or dehalogenated byproducts—can poison palladium catalysts, reduce reaction yields, and compromise reproducibility across synthetic batches [2].

Procurement purity specification reproducibility quality control

High-Value Research and Industrial Application Scenarios for 2-Bromo-3-(difluoromethoxy)thioanisole Based on Quantifiable Differentiation Evidence


Synthesis of Polyfluoroalkoxy-Containing Biaryl Pharmacophores via Pd-Catalyzed Direct Arylation for CNS Drug Discovery Programs

Based on the demonstrated high reactivity of ortho/meta/para difluoromethoxy-substituted bromobenzenes in Pd-catalyzed direct arylation with only 1 mol% Pd(OAc)2 catalyst [1], 2-bromo-3-(difluoromethoxy)thioanisole is optimally suited for constructing biaryl pharmacophores in CNS drug discovery. The compound's calculated logP of 2.2 [2] positions derived products within the optimal lipophilicity range for blood-brain barrier penetration, while the difluoromethoxy group provides lipophilic hydrogen bond donor capacity (A = 0.085–0.126) [3] that can enhance target binding affinity without the metabolic liability associated with hydroxyl bioisosteres. This combination of synthetic accessibility and favorable physicochemical properties makes this building block particularly valuable for medicinal chemistry programs targeting neurological disorders.

Orthogonal Functionalization for Rapid Library Synthesis of Densely Substituted Aromatic Scaffolds in Agrochemical Lead Optimization

The 2-bromo-3-difluoromethoxy substitution pattern enables sequential orthogonal functionalization: initial Suzuki-Miyaura coupling at the C2 bromine position to install a first diversity element, followed by directed ortho-metalation or electrophilic aromatic substitution at the C4 or C6 positions for a second diversity element [1]. This orthogonal reactivity pathway is not accessible with the 2-bromo-4-difluoromethoxy regioisomer (which lacks ortho-directing capability) or the 2-bromo-6-difluoromethoxy regioisomer (which suffers from steric hindrance) [2]. For agrochemical lead optimization programs requiring rapid synthesis of compound libraries with defined regioisomeric diversity, 2-bromo-3-(difluoromethoxy)thioanisole offers a unique platform that minimizes synthetic steps while maximizing structural variation. The high commercial purity (≥98%) [3] further ensures reproducible library synthesis outcomes without the need for building block pre-purification.

Late-Stage Functionalization of Advanced Intermediates in Fluorinated Agrochemical Development Leveraging Metabolic Stability of Difluoromethoxy Motif

The difluoromethoxy group confers enhanced metabolic stability compared to methoxy or hydroxyl substituents due to the strong C-F bonds that resist cytochrome P450-mediated oxidation [1]. This property, combined with the compound's ability to undergo efficient Pd-catalyzed cross-coupling via the aryl bromide handle with yields comparable to other polyfluoroalkoxy-substituted bromobenzenes [2], makes 2-bromo-3-(difluoromethoxy)thioanisole an ideal building block for late-stage functionalization in fluorinated agrochemical development. The specific 2-bromo-3-difluoromethoxy substitution pattern ensures that the metabolically stable difluoromethoxy group is positioned meta to the point of coupling, potentially preserving its favorable ADME properties in the final product. The compound's defined purity specification (≥98%) [3] minimizes impurities that could interfere with sensitive late-stage transformations.

Quality-Controlled Procurement for Multi-Gram Scale-Up in GMP and ISO-Regulated Pharmaceutical Manufacturing Environments

The ISO-certified supply of 2-bromo-3-(difluoromethoxy)thioanisole with a minimum purity of 98% (NLT 98%) [1] directly supports multi-gram scale-up requirements in GMP and ISO-regulated pharmaceutical manufacturing. In contrast, procurement of the 95%-purity 2-bromo-4-difluoromethoxy analog [2] would necessitate additional in-house purification steps, increasing cycle time, solvent consumption, and overall cost of goods. The 2.5-fold lower maximum impurity ceiling (≤2% vs. ≤5%) [3] reduces the risk of batch failures due to catalyst poisoning or unexpected side reactions during scale-up. For process chemistry teams developing robust, scalable synthetic routes to clinical candidates, the higher purity specification of 2-bromo-3-(difluoromethoxy)thioanisole translates directly to improved process robustness, reduced quality control burden, and lower total cost of procurement when accounting for avoided purification costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-(difluoromethoxy)thioanisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.